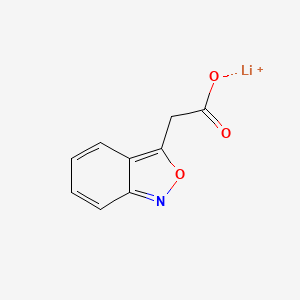
Lithium 2-(2,1-benzoxazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-(2,1-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of a catalyst such as FeCl3 under aerobic conditions with toluene as a solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzoxazole ring .
Aplicaciones Científicas De Investigación
Lithium 2-(2,1-benzoxazol-3-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the lithium acetate moiety.
2-(2,1-Benzoxazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of lithium acetate.
Uniqueness
Lithium 2-(2,1-benzoxazol-3-yl)acetate is unique due to the presence of the lithium acetate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6LiNO3 |
|---|---|
Peso molecular |
183.1 g/mol |
Nombre IUPAC |
lithium;2-(2,1-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C9H7NO3.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
MFIHPWAVISLIJN-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC2=C(ON=C2C=C1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



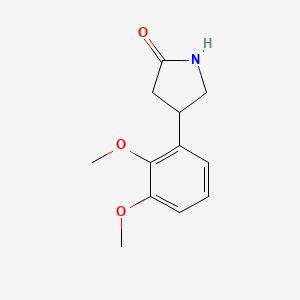
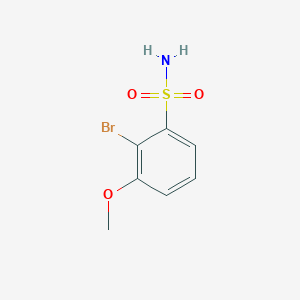

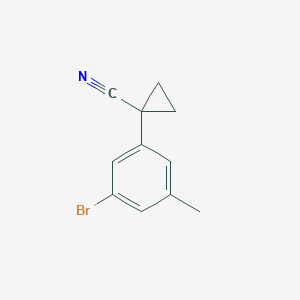

![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)

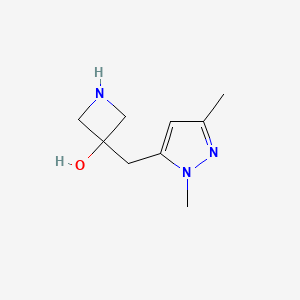

![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)

![tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
